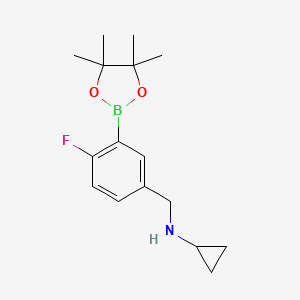![molecular formula C17H18N2O3 B2753400 (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 325693-95-6](/img/structure/B2753400.png)
(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is an organic compound that features a furan ring, a morpholine ring, and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an amine derivative.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the morpholine ring: The morpholine ring can be attached via nucleophilic substitution or through a Mannich reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings could play a role in binding to these targets, while the acrylamide moiety might be involved in covalent interactions.
類似化合物との比較
Similar Compounds
(E)-3-(furan-2-yl)-N-phenylacrylamide: Lacks the morpholine ring.
(E)-3-(thiophen-2-yl)-N-(4-morpholinophenyl)acrylamide: Contains a thiophene ring instead of a furan ring.
(E)-3-(furan-2-yl)-N-(4-piperidinophenyl)acrylamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to the combination of the furan ring, morpholine ring, and acrylamide moiety. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(8-7-16-2-1-11-22-16)18-14-3-5-15(6-4-14)19-9-12-21-13-10-19/h1-8,11H,9-10,12-13H2,(H,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBWBQMDMUJNLR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)
![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)



![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)




![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)

![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)

